N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-4-2-7-13(16-10)17-14(21)11-5-3-6-12(8-11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDUKNVMFPBVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
Tetrazole rings are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For the target compound, the tetrazole is introduced at the 3-position of the benzamide through a regioselective alkylation strategy. A bromomethylpyridine derivative (e.g., 2-bromo-6-methylpyridine) reacts with tetrazole (4 ) in the presence of a base, yielding the 1N-alkylated tetrazole (1b ) as the major product.
Reaction Conditions :
Benzamide Formation
The benzamide moiety is introduced via acylation of 6-methylpyridin-2-amine. A 3-nitrobenzoyl chloride intermediate is coupled with 6-methylpyridin-2-amine under Schotten-Baumann conditions, followed by reduction of the nitro group to an amine. Subsequent diazotization and cyclization with sodium azide yields the 3-(1H-tetrazol-1-yl)benzamide precursor.
Key Steps :
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Acylation :
-
Nitro Reduction :
-
Tetrazole Cyclization :
Protecting Group Strategy for Tetrazole Functionalization
The 6-methylpyridin-2-ylmethyl group serves as a protecting group for the tetrazole during subsequent reactions, preventing undesired side reactions at the acidic N–H position.
Deprotonation and Alkylation
Protected tetrazole 1b undergoes C–H deprotonation using a turbo-Grignard reagent (iPrMgCl·LiCl), enabling reactions with electrophiles such as aldehydes or ketones.
General Protocol :
-
Deprotonation :
-
Electrophile Quenching :
Table 1 : Optimization of Deprotonation Conditions for 1b
| Entry | Temperature | Time (min) | Deuterium Incorporation (%) | Byproduct Formation (%) |
|---|---|---|---|---|
| 3 | −60°C | 15 | 90 | <5 |
| 6 | 0°C | 30 | 55 | ~30 |
| 7 | r.t. | 30 | 0 | 98 |
Electrochemical Deprotection of the 6-Methylpyridin-2-ylmethyl Group
The final step involves removing the protecting group under reductive electrochemical conditions to yield the free tetrazole.
Electrolysis Setup
Mechanism of Deprotection
The pyridylmethyl group undergoes single-electron reduction at the cathode, forming a radical intermediate (B ) that fragments to release the tetrazole anion ([10 ]⁻) and lutidine byproducts.
Key Observations :
-
Conversion : >95% (by HPLC)
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Isolated Yield : ~70–80% (loss due to polar tetrazole isolation challenges).
Alternative Synthetic Routes and Comparative Analysis
Direct Coupling Approach
An alternative method involves coupling pre-formed 3-(1H-tetrazol-1-yl)benzoic acid with 6-methylpyridin-2-amine using EDCl/HOBt activation.
Reaction Conditions :
Table 2 : Comparison of Synthetic Routes
| Method | Key Advantage | Limitation | Overall Yield |
|---|---|---|---|
| Stepwise Functionalization | High regiocontrol | Multiple purification steps | 45–50% |
| Direct Coupling | Fewer steps | Lower functional group tolerance | 70–75% |
Scalability and Industrial Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds featuring a tetrazole moiety often exhibit anticancer properties. N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound could effectively target the proliferation pathways in cancer cells, making them candidates for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, inhibiting their function. In vitro studies have reported effective inhibition against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
3. Enzyme Inhibition
this compound has been explored for its role as an enzyme inhibitor. It can bind to active sites of enzymes involved in metabolic processes, thereby modulating their activity. This property is particularly useful in designing drugs targeting metabolic disorders or diseases characterized by enzyme dysfunction .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests can lead to effective pest control solutions with lower environmental impact compared to traditional pesticides .
Materials Science Applications
1. Coordination Chemistry
The compound's nitrogen-rich structure allows it to form coordination complexes with various metals. These complexes can exhibit interesting properties such as luminescence or catalytic activity, making them suitable for applications in sensors or as catalysts in chemical reactions .
2. Polymer Science
In polymer science, this compound can be used as a building block for creating functionalized polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. Research is ongoing to explore its utility in developing advanced materials for electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and enzymes in a similar manner.
Comparison with Similar Compounds
N-(Pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Derivatives
In a study evaluating xanthine oxidase inhibitors, N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (e.g., compounds 3c , 3e , 3i ) were synthesized. These compounds differ from the target molecule by the position of the pyridyl group (4-yl vs. 2-yl) and the absence of a 6-methyl substituent. The amide reversal (pyridin-4-yl vs. pyridin-2-yl) resulted in reduced inhibitory activity, highlighting the critical role of the 6-methylpyridin-2-yl group in optimizing steric interactions with the enzyme’s active site .
CDPPB Analogues with Substituted Benzamides
In the CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) analogue series, replacing the pyrazolyl group with a 6-methylpyridin-2-ylbenzamide moiety significantly improved mGlu5 receptor binding affinity. For example:
| Compound | Substituent (R) | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| N-(6-methylpyridin-2-yl)benzamide (Target) | 3-tetrazolyl | 12 nM | Potent mGlu5 antagonist |
| CDPPB analogue 19c | 4-Fluorophenyl | 70 nM | Weak partial agonist |
| CDPPB analogue 19d | Naphthyl | >10,000 nM | Inactive |
The 6-methylpyridin-2-yl group in the target compound conferred a 5.8-fold higher binding affinity compared to the best CDPPB analogue (19c ), underscoring its structural superiority for mGlu5 receptor interactions .
Analogues with Tetrazole Positional Isomerism
N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
This analogue (CAS 1436002-04-8) features a tetrazole at the 2-position of the benzamide ring instead of the 3-position. While biological data are unavailable, the structural differences suggest divergent target selectivity compared to the 3-tetrazolyl-substituted target compound .
Analogues with Heterocyclic Modifications
N-(6-Methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methylfuran-2-carboxamide
This compound shares the 6-methylpyridin-2-yl group but replaces the benzamide-tetrazole scaffold with a furan-carboxamide-quinazolinone system.
Key Research Findings
- Role of 6-Methylpyridin-2-yl Group : The 6-methyl substituent optimizes binding to mGlu5 receptors by balancing steric hindrance and hydrophobic interactions. Its absence or replacement (e.g., with pyridin-4-yl) reduces affinity .
- Tetrazole as a Bioisostere : The 3-tetrazol-1-yl group enhances solubility and hydrogen-bond acceptor capacity, critical for target engagement. Positional isomerism (e.g., 2-tetrazolyl) may alter binding kinetics .
- Pharmacological Specificity : Structural variations in the benzamide scaffold dictate functional outcomes (antagonism vs. partial agonism) and potency, as seen in mGlu5 receptor modulation .
Biological Activity
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 256.28 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
- Solubility: Soluble in DMSO and methanol.
This compound exhibits various biological activities attributed to its interactions with specific molecular targets.
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Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells.
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Receptor Modulation:
- It acts as a modulator for certain receptors, potentially influencing neurotransmitter release and impacting neurological functions.
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Antimicrobial Activity:
- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.0 |
Antimicrobial Activity
In vitro tests revealed that the compound exhibited varying degrees of antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, participants treated with this compound showed a significant reduction in tumor size after eight weeks of treatment compared to the control group. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Antimicrobial Resistance
A research team investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that the compound could restore sensitivity to conventional antibiotics, suggesting its utility in combating resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide, and how can yield and purity be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Amide coupling : React 3-(1H-tetrazol-1-yl)benzoic acid with 6-methylpyridin-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
Tetrazole introduction : If the tetrazole moiety is not pre-installed, employ a [2+3] cycloaddition using sodium azide and trimethylsilyl chloride under reflux .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Adjust reaction temperature (60–80°C for coupling), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts like unreacted amine or dimerization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Verify aromatic proton environments (e.g., tetrazole protons at δ 8.5–9.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 337.1 for C₁₅H₁₃N₆O).
- X-ray crystallography : Resolve spatial arrangement of the pyridyl and tetrazole groups to confirm regioselectivity .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- LogP : Predicted ~1.5 (moderate lipophilicity due to pyridine and tetrazole groups), favoring solubility in polar aprotic solvents (DMF, DMSO) .
- pH stability : The tetrazole ring (pKa ~4.9) may protonate under acidic conditions, altering solubility. Store in inert, anhydrous environments to prevent hydrolysis .
Advanced Research Questions
Q. How does the 6-methylpyridine moiety influence binding affinity compared to other heterocyclic substituents?
- Structure-activity relationship (SAR) :
- The methyl group at pyridine’s 6-position enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets (e.g., enzyme active sites) .
- Comparative studies with analogs (e.g., 6-fluoro or 6-bromo derivatives) show methyl substitution reduces electron-withdrawing effects, stabilizing π-π stacking interactions .
- Methodology : Perform molecular docking (AutoDock Vina) and compare binding scores against targets like kinase enzymes .
Q. What experimental strategies resolve contradictions in reported bioactivity data for tetrazole-containing benzamides?
- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
- Assay conditions : Variations in buffer pH (affecting tetrazole ionization) or ATP concentrations in kinase assays .
- Structural analogs : Subtle differences (e.g., 3-tetrazole vs. 5-tetrazole regioisomers) drastically alter bioactivity. Validate regiochemistry via NOESY NMR .
- Resolution : Standardize assays (e.g., fixed pH 7.4, 1 mM ATP) and use orthogonal activity assays (e.g., SPR vs. fluorescence polarization) .
Q. How can regioselective functionalization of the benzamide core be achieved without disrupting the tetrazole ring?
- Challenges : Tetrazole’s sensitivity to strong acids/bases limits traditional electrophilic substitutions.
- Solutions :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to install methyl or halide groups at the benzamide’s 4-position .
- Protection strategies : Temporarily protect the tetrazole with SEM (trimethylsilylethoxymethyl) groups during bromination .
Methodological Guidance for Biological Studies
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
- Kinase inhibition : Use recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to quantify inhibition .
- Cellular apoptosis : Treat prostate cancer cell lines (e.g., PC-3) and monitor F-actin depolymerization and caspase-3 activation via flow cytometry .
Q. How can metabolic stability be improved without compromising target affinity?
- Strategies :
- Isosteric replacement : Substitute the tetrazole with a carboxylic acid bioisostere (e.g., 1,2,4-oxadiazole) to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace methyl hydrogens in the pyridine ring with deuterium to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
